4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
This compound is a type of heterocyclic compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Synthesis Analysis
These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of this compound is C24H22N4OS2.Chemical Reactions Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized novel derivatives of pyrimidine containing triazolopyrimidine rings and characterized their structures using X-ray single crystal diffraction and spectroscopic techniques. These studies provide a foundation for understanding the molecular structure and potential reactivity of these compounds (Lahmidi et al., 2019).
Antimicrobial Activities
Several studies have focused on the synthesis of new thieno and furopyrimidine derivatives to evaluate their antimicrobial activities. These efforts have led to the identification of compounds with promising antibacterial properties against various microbial strains (Hossain et al., 2009). Moreover, the synthesis of thienopyrimidine derivatives has been explored for their antimicrobial evaluation, showing pronounced activity in some cases (Bhuiyan et al., 2006).
Antitumor Activities
Research has also been conducted on the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity. These studies have highlighted the potential of these compounds in cancer treatment, with some derivatives exhibiting strong antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013).
Chemical Reactivity and Synthetic Applications
The chemical reactivity and synthetic applications of these compounds are of significant interest. For instance, the synthesis of thiazolopyrimidines and their derivatives has been investigated for potential antimicrobial and antitumor agents, although not all showed appreciable antitumor activity (Said et al., 2004). Additionally, the Dimroth rearrangement has been employed for the synthesis and interconversion of isomeric triazolothienopyrimidines, further expanding the chemical toolkit for manipulating these structures (Hamed et al., 2008).
Properties
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(2-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-3-17-8-10-18(11-9-17)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-19-7-5-4-6-16(19)2/h4-13H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAXQJKINUEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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